molecular formula C14H16ClN5O5 B12403646 [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate

[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12403646
M. Wt: 369.76 g/mol
InChI Key: KMAOKSXABOUEOX-VXRWAFEHSA-N
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Description

[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an oxolan ring, an amino group, and a chloropurinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate typically involves the protection of ribose sugar followed by coupling with a purine derivative. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final product is obtained through purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the same fundamental steps as laboratory synthesis but is optimized for higher yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of nucleic acid synthesis and the inhibition of viral replication.

Comparison with Similar Compounds

[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2’,3’,5’-Tri-O-acetyl-2-amino-6-chloropurine riboside
  • 2’,3’,5’-Tri-O-acetyl-6-chloroguanosine
  • 2-Amino-6-chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine

These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of acetyl and chloropurinyl groups in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C14H16ClN5O5

Molecular Weight

369.76 g/mol

IUPAC Name

[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H16ClN5O5/c1-6(21)23-4-9-8(24-7(2)22)3-10(25-9)20-5-17-11-12(15)18-14(16)19-13(11)20/h5,8-10H,3-4H2,1-2H3,(H2,16,18,19)/t8?,9-,10-/m1/s1

InChI Key

KMAOKSXABOUEOX-VXRWAFEHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C

Origin of Product

United States

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